molecular formula C22H17Br2F3N2O B286503 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol

货号 B286503
分子量: 542.2 g/mol
InChI 键: ZTZHVOUARSNQGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has shown to be effective against various types of cancer cells, including those resistant to traditional chemotherapy.

作用机制

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to have several biochemical and physiological effects. In preclinical studies, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to inhibit BTK phosphorylation and downstream signaling pathways. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also been shown to induce apoptosis and inhibit cancer cell proliferation. In addition, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been shown to have minimal effects on normal B-cell function, which suggests that it may have a favorable safety profile.

实验室实验的优点和局限性

One of the advantages of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is its selective inhibition of BTK, which makes it a potentially safer and more effective alternative to traditional chemotherapy. However, one of the limitations of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is its relatively short half-life, which may limit its efficacy in clinical settings. In addition, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol may have off-target effects on other kinases, which may lead to unintended side effects.

未来方向

There are several future directions for 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol research. One possible direction is to explore the use of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in combination with other cancer therapies, such as immune checkpoint inhibitors or traditional chemotherapy. Another direction is to investigate the potential use of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in other types of cancer, such as solid tumors. In addition, further studies are needed to better understand the mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol and its potential off-target effects.

合成方法

The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol involves several steps, including the reaction of 3,6-dibromo-9H-carbazole with 3-(trifluoromethyl)aniline to form the intermediate, which is then reacted with 2-propanol to yield the final product. The purity of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol is typically determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学研究应用

1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has been extensively studied for its potential use in cancer treatment. In preclinical studies, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has demonstrated significant antitumor activity against various types of cancer cells, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol has also shown to be effective against cancer cells that are resistant to traditional chemotherapy. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol in patients with relapsed or refractory lymphoma.

属性

分子式

C22H17Br2F3N2O

分子量

542.2 g/mol

IUPAC 名称

1-(3,6-dibromocarbazol-9-yl)-3-[3-(trifluoromethyl)anilino]propan-2-ol

InChI

InChI=1S/C22H17Br2F3N2O/c23-14-4-6-20-18(9-14)19-10-15(24)5-7-21(19)29(20)12-17(30)11-28-16-3-1-2-13(8-16)22(25,26)27/h1-10,17,28,30H,11-12H2

InChI 键

ZTZHVOUARSNQGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C(F)(F)F

规范 SMILES

C1=CC(=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。